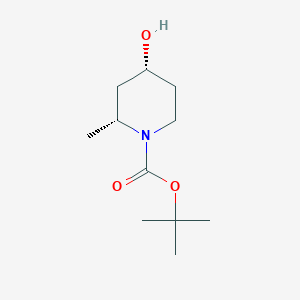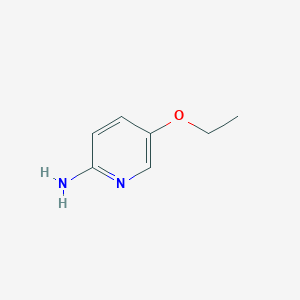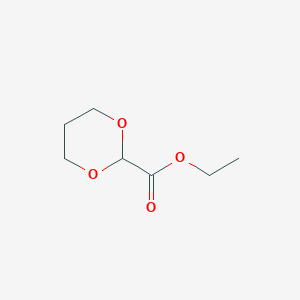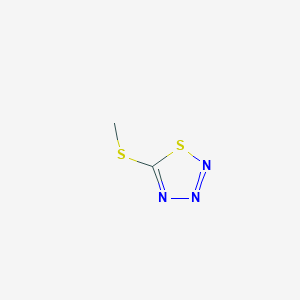![molecular formula C13H16O5 B1320819 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutansäure CAS No. 103876-89-7](/img/structure/B1320819.png)
4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of butyric acid and features a phenyl ring substituted with a 2-methoxyethoxy group, making it an interesting subject for research in organic chemistry and related disciplines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical research.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Wirkmechanismus
Target of Action
The primary targets of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid are currently unknown . This compound is a unique chemical that has been provided to early discovery researchers for further study .
Mode of Action
It is believed that the compound interacts with its targets in a way that induces changes at the molecular level .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid are currently unknown . These properties are crucial in determining the compound’s bioavailability, which is the proportion of the drug that enters circulation and is able to have an active effect .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid is currently unknown . Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of a compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid typically involves the reaction of 4-(2-methoxyethoxy)phenol with suitable reagents to introduce the butyric acid moiety. One common method includes the use of Friedel-Crafts acylation, where 4-(2-methoxyethoxy)phenol reacts with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
While specific industrial production methods for 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid are not widely documented, the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, are likely applied to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Methoxyethyl)phenol: This compound shares the 2-methoxyethoxy group but lacks the butyric acid moiety.
4-(4-Methylphenyl)-4-oxobutyric acid: Similar in structure but with a methyl group instead of the 2-methoxyethoxy group.
Uniqueness
4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid is unique due to the presence of both the 2-methoxyethoxy group and the butyric acid moiety
Eigenschaften
IUPAC Name |
4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-17-8-9-18-11-4-2-10(3-5-11)12(14)6-7-13(15)16/h2-5H,6-9H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCIFWNVZMCGAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
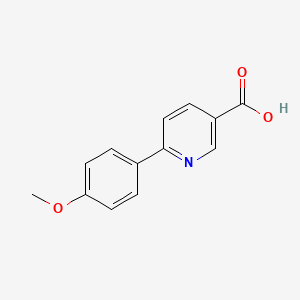
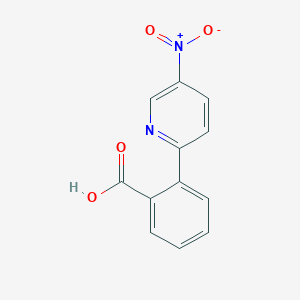
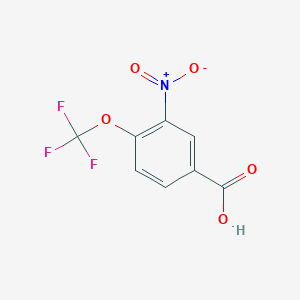
![2,7-Diazaspiro[4.5]decane](/img/structure/B1320739.png)


